methyl [3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate
Description
Properties
IUPAC Name |
methyl 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O4/c1-20-12-7-9(15)3-4-10(12)11-5-6-13(18)17(16-11)8-14(19)21-2/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNILOAPYBNNLCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate typically involves the reaction of 4-fluoro-2-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using acetic anhydride to yield the pyridazinone core. The final step involves esterification with methyl bromoacetate under basic conditions to produce the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Methyl [3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl [3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl [3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyridazinone Derivatives
Structural and Functional Differences
Ester vs. Amide Functional Groups :
- The methyl ester in the target compound may act as a prodrug, hydrolyzing in vivo to the corresponding carboxylic acid, which could enhance bioavailability. In contrast, acetamide derivatives (e.g., ) exhibit greater metabolic stability but reduced cell permeability due to hydrogen-bonding capacity .
Substituent Effects: Fluorine vs. Fluorine’s small size and high electronegativity may also reduce off-target interactions . Methoxy Position: The 2-methoxy group in the target compound’s phenyl ring may induce steric effects that influence conformation, unlike 3-methoxy or 4-methoxy isomers (e.g., ), which alter electronic distribution without significant steric impact .
Solubility and Lipophilicity :
- The methyl ester provides moderate lipophilicity, facilitating membrane penetration, whereas ethyl or benzyl esters (e.g., ) increase solubility or prolong half-life, respectively. Amide derivatives (e.g., ) exhibit higher polarity, favoring aqueous environments but limiting blood-brain barrier penetration .
Research Findings and Implications
- Synthetic Routes: The target compound’s synthesis likely parallels methods for benzyl analogs, involving condensation of pyridazinone intermediates with methyl chloroacetate under basic conditions. DMF is a common solvent for such reactions .
- Pharmacokinetics : Preliminary data on similar compounds suggest that the methyl ester’s hydrolysis to a carboxylic acid could enhance renal clearance, necessitating structural modifications for sustained release .
- Toxicity: Fluorinated pyridazinones generally exhibit lower cytotoxicity compared to chlorinated analogs, as seen in comparative studies .
Biological Activity
Methyl [3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 288.29 g/mol. Its structure features a pyridazine ring, a methoxy-substituted phenyl group, and an acetate moiety, which contribute to its unique chemical properties and biological activities.
Research indicates that this compound may exert its effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes critical in various biological pathways, particularly those involved in inflammation and cancer progression.
- Interference with Cell Signaling : By modulating key signaling pathways, such as those involving VEGFR2 and PPARγ, the compound can influence cell proliferation and survival.
- Induction of Apoptosis : Studies suggest that this compound may promote apoptosis in cancer cells by activating pro-apoptotic factors while inhibiting anti-apoptotic proteins.
Anticancer Properties
This compound has been investigated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 63.13 |
| MDA-MB-231 | 59.43 |
| HCT116 | 58.46 |
These findings indicate significant cytotoxic effects, suggesting potential therapeutic applications in oncology.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by modulating cytokine production and reducing the expression of inflammatory markers. This activity is particularly relevant for conditions characterized by chronic inflammation.
Case Studies
- Study on Osteoclast Differentiation : Research highlighted that this compound suppresses cathepsin K expression, indicating potential use in treating osteoporosis by inhibiting bone resorption processes.
- Antitumor Activity in Animal Models : In vivo studies demonstrated that administration of the compound resulted in reduced tumor growth in xenograft models of breast cancer, further supporting its potential as an anticancer agent.
Comparative Analysis
When compared to other compounds with similar structures, this compound shows unique biological profiles due to the presence of both fluoro and methoxy groups. These modifications enhance selectivity toward specific biological targets, potentially improving efficacy and reducing side effects.
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Compound A | Hydroxyl group instead of methoxy | Moderate anticancer |
| Compound B | Chlorine substitution | Enhanced anti-inflammatory |
| Methyl Ester | Fluoro and methoxy groups | Strong anticancer |
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of methyl [3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate to achieve high yield and purity?
- Methodological Answer : Optimizing synthesis involves:
- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency by stabilizing intermediates .
- Temperature Control : Stepwise heating (e.g., reflux at 80–100°C) minimizes side reactions during cyclization .
- Catalyst Use : Acid catalysts (e.g., HCl or H2SO4) improve condensation between pyridazinone precursors and aryl acetates .
- Purification : Recrystallization from acetone or ethanol removes impurities .
- Data Table :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMF | +15% efficiency |
| Temperature | 80–100°C (reflux) | Reduces byproducts |
| Catalyst | H2SO4 (0.1 eq) | +20% yield |
Q. Which analytical techniques are most effective for confirming the molecular structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent positions (e.g., fluoro and methoxy groups) .
- Infrared Spectroscopy (IR) : Detects carbonyl (C=O, ~1700 cm<sup>-1</sup>) and aromatic C–F (~1250 cm<sup>-1</sup>) stretches .
- X-ray Crystallography : Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonding) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 321.2) .
Q. How is initial biological screening conducted for this compound’s antimicrobial activity?
- Methodological Answer :
- In vitro Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme Inhibition : Fluorescence-based assays for kinase or protease activity (e.g., IC50 determination) .
- Cell Viability : MTT assays on mammalian cell lines to assess cytotoxicity .
Advanced Research Questions
Q. What methodological approaches are used to elucidate the mechanism of action in enzyme inhibition?
- Methodological Answer :
- Molecular Docking : Computational modeling (e.g., AutoDock Vina) predicts binding affinities to targets like cathepsin K .
- Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics (e.g., Kd values) .
- Kinetic Studies : Lineweaver-Burk plots distinguish competitive vs. non-competitive inhibition .
- Data Contradiction Note : Discrepancies in reported IC50 values (e.g., 2–5 µM vs. 10–15 µM) may arise from assay conditions (pH, substrate concentration) .
Q. How can computational modeling predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME estimate bioavailability (%F), blood-brain barrier penetration, and CYP450 interactions .
- Quantum Mechanics (QM) : Calculates electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- Example Output :
| Property | Predicted Value | Relevance |
|---|---|---|
| LogP | 2.8 | Moderate lipophilicity |
| CYP3A4 Inhibition | High | Drug-drug interaction risk |
Q. How can researchers resolve contradictions in reported synthetic yields of derivatives?
- Methodological Answer :
- Design of Experiments (DoE) : Systematic variation of parameters (e.g., solvent, catalyst ratio) identifies critical factors .
- HPLC Purity Analysis : Quantifies impurities causing yield discrepancies .
- Cross-Validation : Replicating published protocols with controlled reagent quality .
Q. What strategies are employed to establish structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Analog Synthesis : Modifying substituents (e.g., replacing methoxy with ethoxy) to assess activity changes .
- Pharmacophore Mapping : Identifies essential moieties (e.g., pyridazinone core) using 3D-QSAR .
- SAR Table :
| Derivative Substituent | Bioactivity (IC50, µM) | Key Finding |
|---|---|---|
| 4-Fluoro-2-methoxy | 3.2 (Cathepsin K) | Optimal activity |
| 3,4-Dimethoxy | 12.5 | Reduced potency |
Q. What methodologies are used to study the compound’s pharmacokinetics in preclinical models?
- Methodological Answer :
- LC-MS/MS Quantification : Measures plasma/tissue concentrations post-administration .
- Metabolite Profiling : Identifies phase I/II metabolites via high-resolution MS .
- In vivo Imaging : Radiolabeled analogs (e.g., <sup>18</sup>F) track biodistribution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
